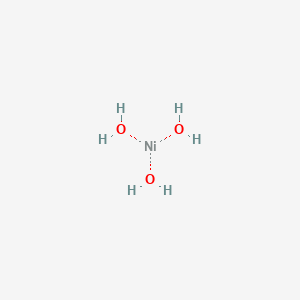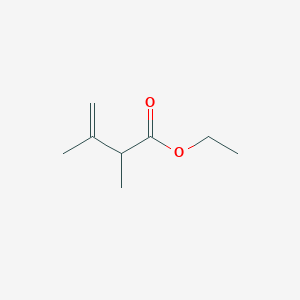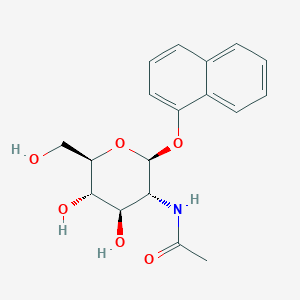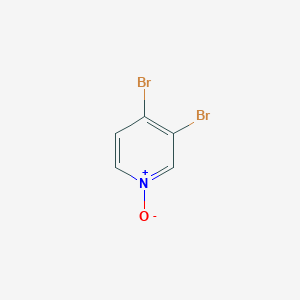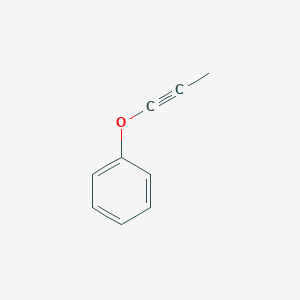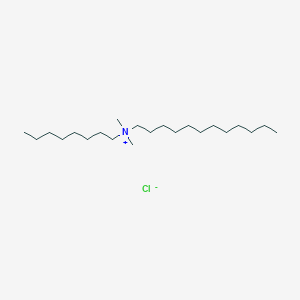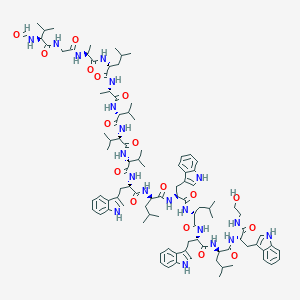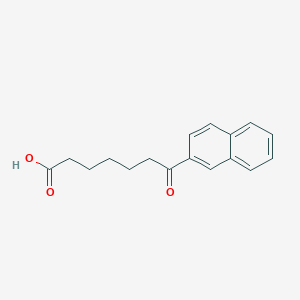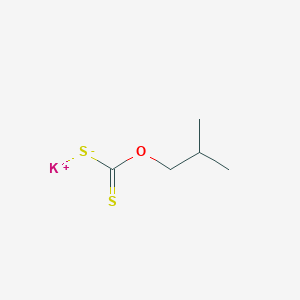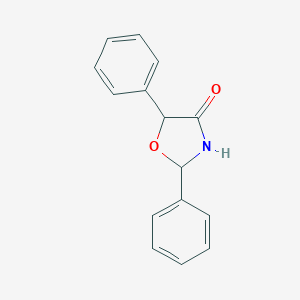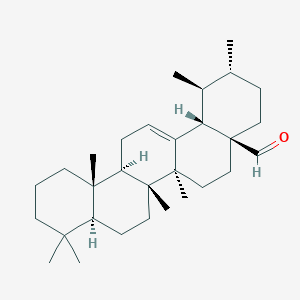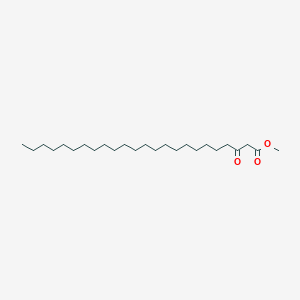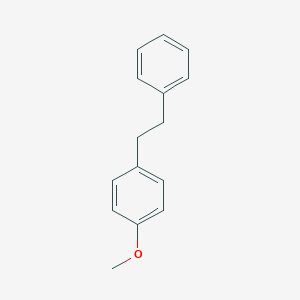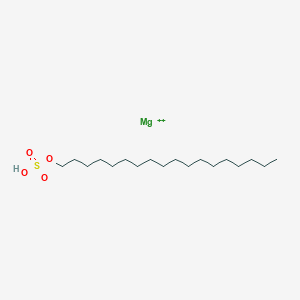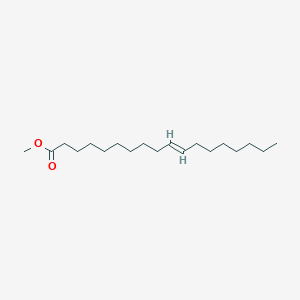
methyl (E)-octadec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-octadec-10-enoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for various applications.
Mécanisme D'action
Methyl (E)-octadec-10-enoate is a fatty acid ester that can be metabolized by various enzymes in the body. It is broken down into its constituent parts, which can be further metabolized to produce energy or used for other metabolic processes. The exact mechanism of action of methyl (E)-octadec-10-enoate is not fully understood, but it is believed to play a role in various physiological processes.
Effets Biochimiques Et Physiologiques
Methyl (E)-octadec-10-enoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have hypolipidemic effects and can reduce the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (E)-octadec-10-enoate has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods without degradation. However, it also has some limitations. It can be expensive to purchase, and the synthesis method can be time-consuming. Furthermore, it can be difficult to purify, and impurities can affect the results of experiments.
Orientations Futures
There are several future directions for the use of methyl (E)-octadec-10-enoate in scientific research. It can be used as a substrate in the production of various fatty acid derivatives, which can have potential applications in the food and pharmaceutical industries. Furthermore, it can be used as a reference material for the analysis of fatty acid methyl esters in various biological samples. Additionally, it can be used as a standard in the development of new analytical methods for the detection and quantification of fatty acid esters.
Méthodes De Synthèse
Methyl (E)-octadec-10-enoate can be synthesized by the reaction of oleic acid with methanol in the presence of a catalyst. This reaction is known as esterification, and it results in the formation of methyl (E)-octadec-10-enoate and water. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
Applications De Recherche Scientifique
Methyl (E)-octadec-10-enoate is widely used in scientific research for various applications. It is commonly used as a standard in gas chromatography and mass spectrometry. It is also used as a reference material for the analysis of fatty acid methyl esters. Furthermore, it is used as a substrate in lipase-catalyzed reactions to produce various fatty acid derivatives.
Propriétés
Numéro CAS |
13481-95-3 |
|---|---|
Nom du produit |
methyl (E)-octadec-10-enoate |
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl (E)-octadec-10-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
Clé InChI |
HHZIOLLKZWLCOX-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



